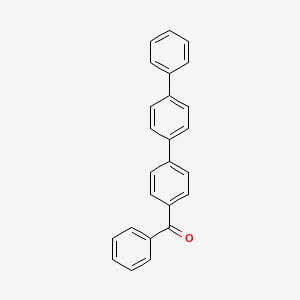
2,2-Bis(p-acetoxyphenyl)-1,1,1-trichloroethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Bis(p-acetoxyphenyl)-1,1,1-trichloroethane is a chemical compound known for its unique structure and properties. It is a derivative of bisphenol A, where the hydroxyl groups are replaced by acetoxy groups. This compound is used in various scientific and industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(p-acetoxyphenyl)-1,1,1-trichloroethane typically involves the acetylation of bisphenol A. The reaction is carried out in the presence of acetic anhydride and a catalyst such as sulfuric acid. The reaction conditions include maintaining a temperature of around 60-70°C and stirring the mixture for several hours to ensure complete acetylation.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Bis(p-acetoxyphenyl)-1,1,1-trichloroethane undergoes various chemical reactions, including:
Hydrolysis: The acetoxy groups can be hydrolyzed to form bisphenol A.
Substitution: The trichloroethane moiety can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Water or aqueous sodium hydroxide at elevated temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
Hydrolysis: Bisphenol A and acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Different oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
2,2-Bis(p-acetoxyphenyl)-1,1,1-trichloroethane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of polymers and other complex molecules.
Biology: Studied for its potential effects on biological systems and its interaction with enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of high-performance materials and coatings.
Mécanisme D'action
The mechanism of action of 2,2-Bis(p-acetoxyphenyl)-1,1,1-trichloroethane involves its interaction with various molecular targets. The acetoxy groups can be hydrolyzed to release bisphenol A, which can then interact with estrogen receptors and other biological targets. The trichloroethane moiety can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bisphenol A: The parent compound with hydroxyl groups instead of acetoxy groups.
Bisphenol A Diacetate: Similar structure but without the trichloroethane moiety.
2,2-Bis(4-hydroxyphenyl)propane: Another derivative of bisphenol A with different substituents.
Uniqueness
2,2-Bis(p-acetoxyphenyl)-1,1,1-trichloroethane is unique due to the presence of both acetoxy groups and a trichloroethane moiety. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Propriétés
Numéro CAS |
4399-06-8 |
|---|---|
Formule moléculaire |
C18H15Cl3O4 |
Poids moléculaire |
401.7 g/mol |
Nom IUPAC |
[4-[1-(4-acetyloxyphenyl)-2,2,2-trichloroethyl]phenyl] acetate |
InChI |
InChI=1S/C18H15Cl3O4/c1-11(22)24-15-7-3-13(4-8-15)17(18(19,20)21)14-5-9-16(10-6-14)25-12(2)23/h3-10,17H,1-2H3 |
Clé InChI |
VZGNYBKLJTTWBY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(=O)C)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


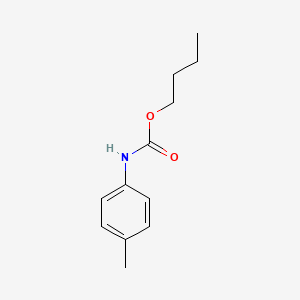



![Ethyl {2-[(ethoxycarbonyl)amino]-2-methylpropyl}(3-hydroxypropyl)carbamate](/img/structure/B11958332.png)

![4-{[(4-Iodophenyl)imino]methyl}-2-methoxyphenol](/img/structure/B11958345.png)

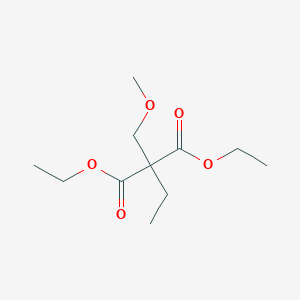
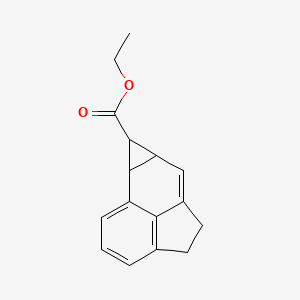

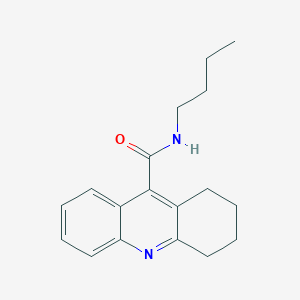
![4-[(4-bromophenyl)diazenyl]-N-ethyl-N-methylaniline](/img/structure/B11958372.png)
